molecular formula C29H25Cl2N3O2 B12037233 4-(2,4-dichlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 476482-77-6

4-(2,4-dichlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B12037233
CAS No.: 476482-77-6
M. Wt: 518.4 g/mol
InChI Key: ALJLZIGQSGGHEM-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a long name, so let’s break it down. It belongs to the class of quinoline derivatives.
  • Quinolines are aromatic compounds containing a fused benzene and pyridine ring system. They exhibit diverse biological activities and are used in medicinal chemistry.
  • Our compound features a hexahydroquinoline core, which means it has a saturated six-membered ring.
  • The substituents include a dichlorophenyl group, a methyl group, and a pyridinyl group.
  • Overall, this compound combines structural elements from both quinolines and hexahydroquinolines.
  • Preparation Methods

    • Synthetic routes to this compound involve multi-step processes.
    • One approach could start with a 2,4-dichloroaniline derivative, which undergoes cyclization with an appropriate aldehyde or ketone to form the hexahydroquinoline ring.
    • The pyridine moiety can be introduced through a condensation reaction with a pyridine carboxaldehyde.
    • Industrial production methods may vary, but efficient and scalable routes are essential for large-scale synthesis.
  • Chemical Reactions Analysis

    • This compound can participate in various reactions:

        Oxidation: Oxidative transformations of the phenyl or pyridinyl groups.

        Reduction: Reduction of the carbonyl group or other functional groups.

        Substitution: Substitution reactions at the chlorophenyl or pyridinyl positions.

    • Common reagents include palladium catalysts (e.g., in Suzuki–Miyaura cross-coupling), reducing agents (e.g., hydrides), and halogenating agents.
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate. Assess its binding affinity to specific receptors.

      Biological Studies: Explore its effects on cellular pathways, toxicity, and metabolism.

      Industry: Evaluate its use in materials science, such as dyes or catalysts.

  • Mechanism of Action

    • The compound likely interacts with biological targets (e.g., enzymes, receptors).
    • Detailed studies are needed to elucidate its mechanism, including binding sites and downstream effects.
  • Comparison with Similar Compounds

    • Similar compounds include other quinoline derivatives, hexahydroquinolines, and pyridine-containing molecules.
    • Highlight its uniqueness, such as specific substituents or structural features.

    Properties

    CAS No.

    476482-77-6

    Molecular Formula

    C29H25Cl2N3O2

    Molecular Weight

    518.4 g/mol

    IUPAC Name

    4-(2,4-dichlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

    InChI

    InChI=1S/C29H25Cl2N3O2/c1-16-7-6-10-25(32-16)34-29(36)26-17(2)33-23-13-19(18-8-4-3-5-9-18)14-24(35)28(23)27(26)21-12-11-20(30)15-22(21)31/h3-12,15,19,27,33H,13-14H2,1-2H3,(H,32,34,36)

    InChI Key

    ALJLZIGQSGGHEM-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C=C(C=C4)Cl)Cl)C(=O)CC(C3)C5=CC=CC=C5)C

    Origin of Product

    United States

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